7-(Aminomethyl)isoquinolin-1-amine hydrochloride
Description
Properties
IUPAC Name |
7-(aminomethyl)isoquinolin-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7;/h1-5H,6,11H2,(H2,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEWNEQTXXIKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2N)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(Aminomethyl)isoquinolin-1-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C10H12ClN3
- Molecular Weight : 215.68 g/mol
- CAS Number : 1638983-70-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in critical biochemical pathways. Its structure allows for high-affinity binding to these targets, leading to modulation of their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. In studies, it demonstrated selectivity for nNOS over other related enzymes, suggesting a targeted therapeutic approach for conditions like Alzheimer's disease .
- Antiproliferative Activity : Research indicates that this compound may exhibit antiproliferative effects against various cancer cell lines by interfering with cell cycle regulation and apoptosis pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to its structure can significantly influence its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and potential bioavailability |
| Variation in amino group position | Altered binding affinity to target enzymes |
| Substitution at the isoquinoline ring | Enhanced or diminished inhibitory effects depending on the substituent |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound, providing insights into its potential applications.
Study 1: Inhibition of nNOS
In a detailed study, compounds similar to this compound were synthesized and tested against rat and human nNOS. Results indicated that specific substitutions led to up to 900-fold selectivity for human nNOS over other nitric oxide synthases, highlighting the compound's potential for treating neurodegenerative diseases .
Study 2: Anticancer Activity
Another investigation focused on the antiproliferative properties of this compound in various cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity with GI50 values lower than standard chemotherapeutics, suggesting a promising avenue for cancer treatment .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₀H₁₂N₃·HCl
- Molecular Weight : 213.68 g/mol (free base) + 36.46 g/mol (HCl) = 250.14 g/mol
- Functional Groups: Primary amine (-NH₂), aminomethyl (-CH₂NH₂), aromatic isoquinoline core.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 7-(Aminomethyl)isoquinolin-1-amine hydrochloride with UK-371,804 HCl, a structurally related isoquinoline derivative:
Key Observations :
- Structural Complexity: UK-371,804 HCl has a larger, multi-functional structure with sulfonyl, guanidino, and carboxyl groups, enabling diverse binding interactions. In contrast, 7-(Aminomethyl)isoquinolin-1-amine HCl’s simpler structure may favor blood-brain barrier penetration.
- Bioactivity : UK-371,804 HCl is a well-documented Rho-kinase inhibitor used in cardiovascular research, while the target compound’s bioactivity remains speculative but could involve neurotransmitter regulation.
Research Findings and Limitations
- 7-(Aminomethyl)isoquinolin-1-amine HCl: Limited peer-reviewed studies exist. Preliminary computational modeling suggests affinity for serotonin receptors, but experimental validation is lacking.
- UK-371,804 HCl : Clinically tested for hypertension and erectile dysfunction, with proven efficacy in vasodilation via Rho-kinase inhibition .
Gaps in Knowledge:
- No direct comparative studies between these compounds.
- Target compound’s toxicity, selectivity, and in vivo efficacy require further investigation.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 7-(Aminomethyl)isoquinolin-1-amine hydrochloride with high purity?
- Methodological Answer : Utilize a multi-step synthesis approach involving catalytic hydrogenation of the isoquinoline precursor followed by regioselective amination. Purification via preparative HPLC with a reverse-phase C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is critical to isolate impurities. Monitor reaction progress using LC-MS and confirm structural integrity via H/C NMR spectroscopy .
- Experimental Design Tip : Optimize reaction parameters (temperature, solvent, catalyst loading) using a fractional factorial design to minimize side-product formation .
Q. How can researchers validate the stability of this compound under experimental conditions?
- Methodological Answer : Conduct accelerated stability studies under varying pH (2–12), temperature (4°C–40°C), and humidity (40–80% RH). Quantify degradation products via high-resolution mass spectrometry (HRMS) and compare against control samples. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
- Data Contradiction Analysis : If decomposition pathways conflict with literature, perform isotopic labeling (e.g., N or H) to trace reaction mechanisms .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Combine spectroscopic (NMR, FTIR) and chromatographic (HPLC-DAD, UPLC-QTOF) methods. For stereochemical confirmation, employ X-ray crystallography or circular dichroism (CD) if chiral centers are present. Cross-validate results with computational simulations (e.g., DFT for NMR chemical shift predictions) .
Q. How should researchers handle discrepancies in reported reactivity profiles of this compound?
- Methodological Answer : Replicate conflicting studies under standardized conditions (e.g., inert atmosphere, controlled moisture). Use multivariate analysis (e.g., PCA) to identify critical variables (e.g., solvent polarity, counterion effects) influencing reactivity. Publish negative results to clarify contradictions .
Advanced Research Questions
Q. What computational strategies can predict the interaction of this compound with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) to model binding affinities to receptors like G-protein-coupled receptors (GPCRs). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Experimental Integration : Combine in silico results with mutagenesis studies to identify key binding residues .
Q. How can researchers design experiments to resolve contradictions in the compound’s toxicity data?
- Methodological Answer : Conduct in vitro assays (e.g., MTT, Ames test) across multiple cell lines/species to assess acute toxicity. For mechanistic insights, use transcriptomics (RNA-seq) to identify dysregulated pathways. Compare results with in silico toxicity predictions (e.g., ProTox-II) .
Q. What advanced techniques elucidate the compound’s degradation pathways in environmental matrices?
- Methodological Answer : Apply non-targeted analysis via LC-HRMS/MS to detect transformation products in simulated environmental systems (e.g., photolysis in UV chambers). Use isotope ratio mass spectrometry (IRMS) to track carbon/nitrogen cycling .
Q. How can reactor design improve scalability of this compound synthesis?
- Methodological Answer : Use microreactor systems to enhance heat/mass transfer and reduce reaction time. Optimize flow rates and residence times via computational fluid dynamics (CFD). Validate scalability using a pilot-scale continuous stirred-tank reactor (CSTR) .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in academic labs?
- Methodological Answer : Follow OSHA guidelines for amine hydrochlorides: use fume hoods, wear nitrile gloves, and store in desiccators at ≤25°C. Implement spill containment protocols using vermiculite or diatomaceous earth. Conduct regular LC-MS monitoring of lab air for airborne particulates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
